1-(Propadienyloxy)piperidine
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Overview
Description
1-(Propadienyloxy)piperidine is an organic compound that features a piperidine ring substituted with a propadienyloxy group. Piperidine itself is a six-membered heterocyclic amine, widely recognized for its presence in various pharmaceuticals and natural products
Preparation Methods
The synthesis of 1-(Propadienyloxy)piperidine can be achieved through several routes:
One-Pot Multi-Component Reaction: This method involves the reaction of an aldehyde, acetoacetic ester, and ammonia under solvent-free conditions.
N-Heterocyclization of Primary Amines with Diols: Catalyzed by a Cp*Ir complex, this method efficiently produces cyclic amines, including piperidines.
Microwave Irradiation: A one-pot synthesis from alkyl dihalides and primary amines/hydrazines in an alkaline aqueous medium.
Industrial production methods often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Chemical Reactions Analysis
1-(Propadienyloxy)piperidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the propadienyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents include calcium hypochlorite for chlorination and sodium in ethanol for reduction . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Propadienyloxy)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Propadienyloxy)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer pathways.
Pathways: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
1-(Propadienyloxy)piperidine can be compared with other piperidine derivatives:
Properties
CAS No. |
71145-91-0 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
InChI |
InChI=1S/C8H13NO/c1-2-8-10-9-6-4-3-5-7-9/h8H,1,3-7H2 |
InChI Key |
GILWGEPRNHTBDX-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CON1CCCCC1 |
Origin of Product |
United States |
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